![molecular formula C13H14N2O3 B7492201 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea, also known as BP-897, is a compound that has been extensively studied for its potential therapeutic applications. BP-897 is a selective dopamine D3 receptor antagonist, which makes it an attractive candidate for the treatment of various neurological and psychiatric disorders.
作用機序
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor in the brain. The dopamine D3 receptor is involved in the regulation of the reward system in the brain, which is implicated in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea may reduce the rewarding effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to have both biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been shown to reduce the locomotor activity and stereotypy induced by psychostimulants in rats. In addition, 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been shown to improve cognitive performance in animal models of schizophrenia and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor. However, one limitation of using 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea. One area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of drug addiction, particularly for the prevention of relapse. Another area of interest is the potential use of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea in the treatment of other psychiatric disorders, such as depression, anxiety, and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea and its mechanism of action in the brain.
合成法
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea can be synthesized by a multistep process that involves the reaction of 3-(2-bromoethyl)-1,3-benzodioxole with propargylamine, followed by the reaction with N,N'-diisopropylcarbodiimide and 1,3-diphenylurea. The resulting compound is then purified through column chromatography to obtain 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea.
科学的研究の応用
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease. 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea has also been investigated for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-6-14-13(16)15-9(2)10-4-5-11-12(7-10)18-8-17-11/h1,4-5,7,9H,6,8H2,2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOGNNUOOXYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

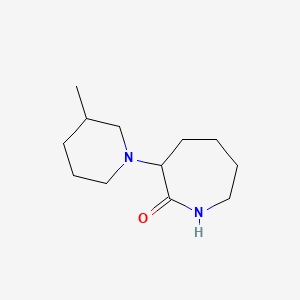
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)
![N-[1-(4-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492139.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492152.png)
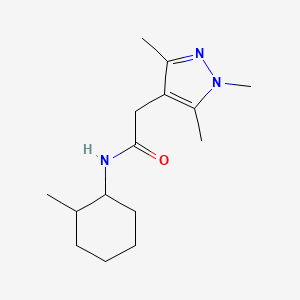
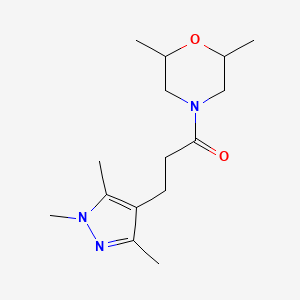
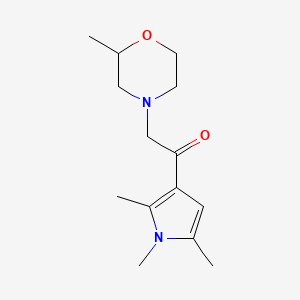
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
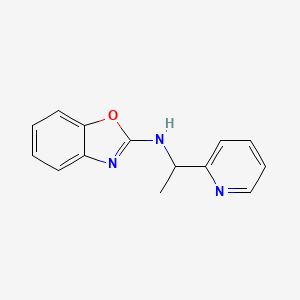
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
